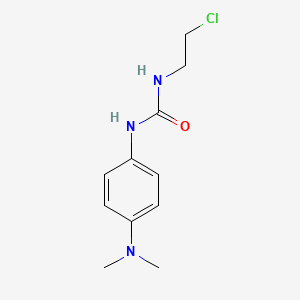
Urea, 1-(2-chloroethyl)-3-(p-dimethylaminophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(2-chloroethyl)-3-(p-dimethylaminophenyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-(2-chloroethyl)-3-(p-dimethylaminophenyl)- typically involves the reaction of 1-(2-chloroethyl)-3-(p-dimethylaminophenyl)amine with phosgene or its derivatives. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common solvents used in this synthesis include dichloromethane and chloroform, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent product quality. Safety measures are also important due to the potential hazards associated with the reagents and reaction conditions.
化学反応の分析
Types of Reactions
Urea, 1-(2-chloroethyl)-3-(p-dimethylaminophenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a range of substituted urea derivatives.
科学的研究の応用
Chemistry
In chemistry, urea, 1-(2-chloroethyl)-3-(p-dimethylaminophenyl)- is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of urea derivatives on cellular processes. Its ability to interact with biological molecules makes it a useful tool for probing biochemical pathways.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be investigated for their anticancer or antimicrobial properties.
Industry
In industry, urea derivatives are used in the production of polymers, resins, and other materials. The unique properties of these compounds make them suitable for a wide range of applications.
作用機序
The mechanism of action of urea, 1-(2-chloroethyl)-3-(p-dimethylaminophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other urea derivatives such as:
- Urea, 1-(2-chloroethyl)-3-(p-methylaminophenyl)-
- Urea, 1-(2-bromoethyl)-3-(p-dimethylaminophenyl)-
- Urea, 1-(2-chloroethyl)-3-(p-aminophenyl)-
Uniqueness
What sets urea, 1-(2-chloroethyl)-3-(p-dimethylaminophenyl)- apart from these similar compounds is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the chloroethyl group allows for specific interactions with nucleophiles, while the dimethylamino group can enhance solubility and influence the compound’s overall properties.
特性
CAS番号 |
102433-40-9 |
|---|---|
分子式 |
C11H16ClN3O |
分子量 |
241.72 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[4-(dimethylamino)phenyl]urea |
InChI |
InChI=1S/C11H16ClN3O/c1-15(2)10-5-3-9(4-6-10)14-11(16)13-8-7-12/h3-6H,7-8H2,1-2H3,(H2,13,14,16) |
InChIキー |
IXVYGUGUBGAJLW-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B15195192.png)
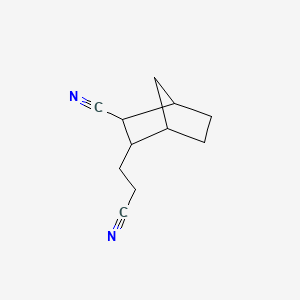
![N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine](/img/structure/B15195203.png)
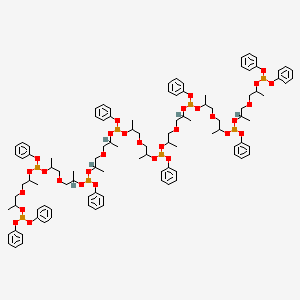
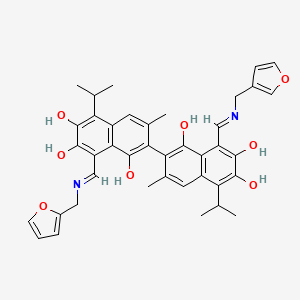
![2-ethyl-7-methoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B15195217.png)

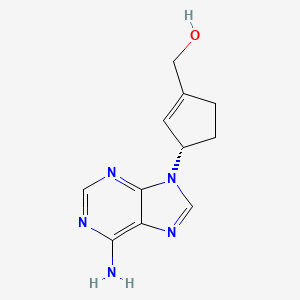
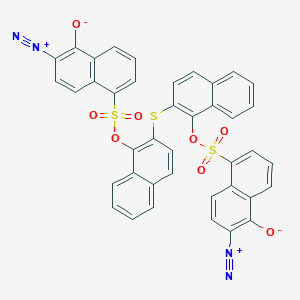
![(E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B15195241.png)
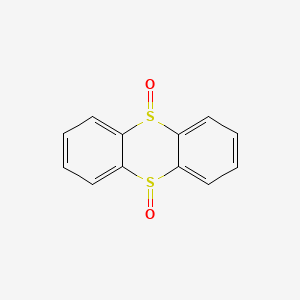

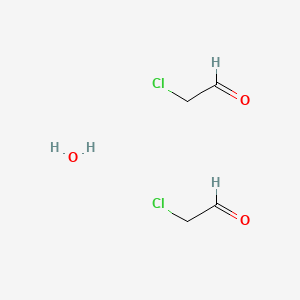
![2-[(2-Ethylhexyl)amino]ethanol](/img/structure/B15195280.png)
